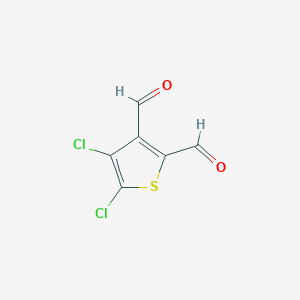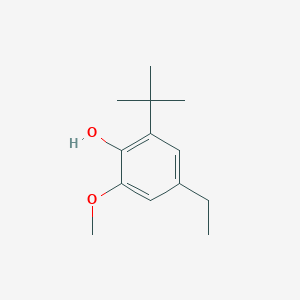
2-(tert-Butyl)-4-ethyl-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-ethyl-6-methoxyphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-ethyl-6-methoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-4-ethyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl, ethyl, or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
2-(tert-Butyl)-4-ethyl-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in various industrial products, including fuels, lubricants, and plastics.
Mécanisme D'action
The antioxidant properties of 2-(tert-Butyl)-4-ethyl-6-methoxyphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and methoxy groups enhance its stability and reactivity. The compound interacts with molecular targets such as reactive oxygen species and inhibits oxidative pathways, protecting cells from damage.
Comparaison Avec Des Composés Similaires
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- tert-Butylhydroquinone (TBHQ)
Comparison: 2-(tert-Butyl)-4-ethyl-6-methoxyphenol is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic effects. This makes it more effective as an antioxidant compared to similar compounds like BHA and BHT. Its higher stability and lower volatility also make it suitable for a broader range of applications.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-tert-butyl-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-6-9-7-10(13(2,3)4)12(14)11(8-9)15-5/h7-8,14H,6H2,1-5H3 |
Clé InChI |
YXYXPKJEOGRJCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)OC)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
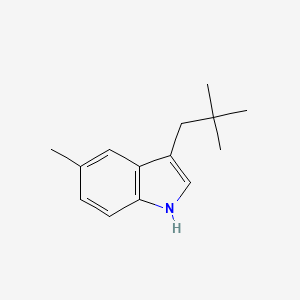
![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)


![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
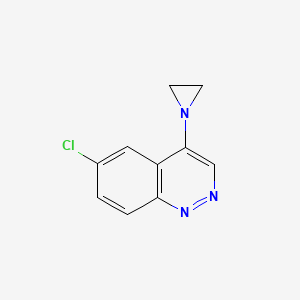

![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
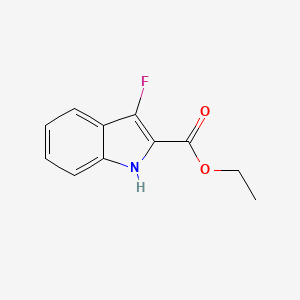
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

